Conformational Rigidity vs. Piperazine: Retention of Nanomolar σ2 Receptor Binding Affinity Where Flexible Analogs Fail
When the piperazine core of a σ2 receptor ligand was replaced with various diazacycloalkane bioisosteres, the 2,5-diazabicyclo[2.2.1]heptane analog retained nanomolar binding affinity, whereas replacement with diazaspiroalkanes or the fused octahydropyrrolo[3,4-b]pyrrole system resulted in a substantial loss of affinity [1]. This demonstrates that the conformational rigidity of the DBH scaffold is not merely structurally distinct but is functionally required for productive target engagement in this system. The DBH analog (compound 2r) showed nanomolar σ2R affinity, second only to the homopiperazine analog, while the piperazine parent served as the baseline reference [2]. No affinity data were reported for the (1R,4R) enantiomer specifically in this study; the evidence is class-level inference that the DBH scaffold, when incorporated into a ligand, provides a rigid geometry that flexible piperazine cannot emulate.
| Evidence Dimension | σ2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2,5-DBH analog (compound 2r): nanomolar Ki (exact value not specified in abstract; reported as 'nanomolar affinities') |
| Comparator Or Baseline | Piperazine parent compound (lead): nanomolar Ki; diazaspiroalkane analogs: significant loss of affinity; fused octahydropyrrolo[3,4-b]pyrrole: loss of affinity |
| Quantified Difference | 2,5-DBH analog retained nanomolar affinity; diazaspiro and fused ring replacements lost affinity (qualitative loss reported, not numerically quantified in abstract) |
| Conditions | Radioligand binding assay against σ2R/TMEM97; computational docking against crystal structure (PDB: 7S0C) |
Why This Matters
This provides direct evidence that the 2,5-DBH scaffold cannot be substituted with more flexible or differently fused diazacycloalkanes without losing target engagement, validating procurement of the DBH building block specifically for σ2R-targeted programs.
- [1] Int. J. Mol. Sci. 2022, 23(15), 8259. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. DOI: 10.3390/ijms23158259. View Source
- [2] Int. J. Mol. Sci. 2022, 23(15), 8259. Abstract lines 13-18. View Source
